5,5'-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione)
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Overview
Description
5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C18H16Cl2O6S . This compound is known for its unique structural features, which include a benzofuran ring system and a sulfanediyl bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) involves multiple steps. One common synthetic route includes the reaction of hexahydro-4,7-methano-2-benzofuran-1,3-dione with sulfur dichloride (SCl2) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced sulfur-containing derivatives.
Scientific Research Applications
5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity. For example, its benzofuran ring system can intercalate with DNA, leading to the disruption of DNA replication and transcription processes . Additionally, the sulfanediyl bridge may interact with thiol-containing enzymes, leading to their inhibition.
Comparison with Similar Compounds
5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) can be compared with other similar compounds, such as:
5,6-Dibromohexahydro-4,7-methano-2-benzofuran-1,3-dione: This compound has bromine atoms instead of chlorine, leading to different reactivity and applications.
4,5,6,7-Tetrahydro-2-benzofuran-1,3-dione: This simpler benzofuran derivative lacks the sulfanediyl bridge and chlorine atoms, resulting in different chemical properties and uses.
The uniqueness of 5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) lies in its combination of a benzofuran ring system with a sulfanediyl bridge and chlorine atoms, which imparts distinctive chemical and biological properties.
Properties
CAS No. |
62687-62-1 |
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Molecular Formula |
C18H16Cl2O6S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
8-chloro-9-[(9-chloro-3,5-dioxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl)sulfanyl]-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C18H16Cl2O6S/c19-11-3-1-5(9-7(3)15(21)25-17(9)23)13(11)27-14-6-2-4(12(14)20)8-10(6)18(24)26-16(8)22/h3-14H,1-2H2 |
InChI Key |
AIZPFQJHJMHNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2SC4C5CC(C4Cl)C6C5C(=O)OC6=O)Cl)C(=O)OC3=O |
Origin of Product |
United States |
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